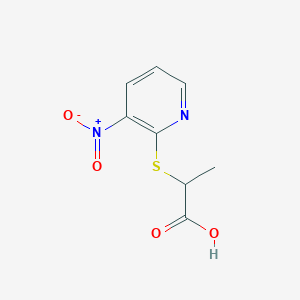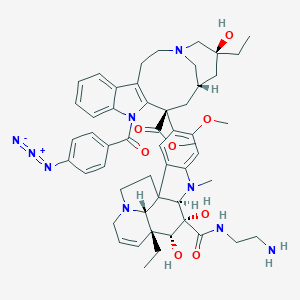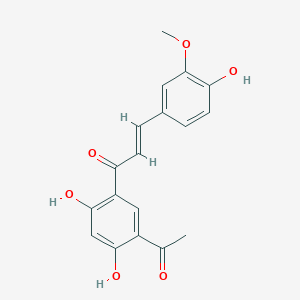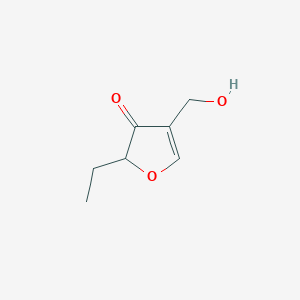
2-メチル-2-フェニルスクシンイミド
説明
Normesuximide is a metabolite of the calcium channel succinimide antiepileptic drug Methsuximide . It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 .
Synthesis Analysis
While specific synthesis methods for Normesuximide were not found, N-hydroxysuccinimide (NHS) esters are commonly used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .Molecular Structure Analysis
The molecular structure of Normesuximide is represented by the formula C11H11NO2 . For a more detailed structural analysis, techniques such as hydrophilic interaction chromatography (HILIC) can be used .Chemical Reactions Analysis
While specific chemical reactions involving Normesuximide were not found, it’s important to note that the impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .Physical And Chemical Properties Analysis
Normesuximide has a molecular weight of 189.21 and a molecular formula of C11H11NO2 . For a more comprehensive analysis of its physical and chemical properties, techniques such as those outlined in the Handbook of Medicinal Chemistry can be used .科学的研究の応用
抗てんかん薬
ノルメクスミドは、カルシウムチャネルスクシンイミド系抗てんかん薬メトスクシミドの代謝産物である . これは、特にてんかんの治療に用いられる抗てんかん薬である .
欠神発作の治療
ノルメクスミドは、エトスクシミドやメトスクシミドとともに、スクシンイミド系に属し、小児および青年の欠神発作の治療に用いられる . 他の第一選択療法が失敗した場合、ノルメクスミドは、若年性ミオクローヌスてんかんやミオクローヌス失神てんかんを伴うてんかんの追加療法となる可能性がある .
薬物動態研究
ノルメクスミドは、薬物動態研究に用いられる。 ヒト血漿中のメトスクシミド(Ms)とN-デスメチルメトスクシミド/ノルメクスミド(MsMET)を定量化する、迅速、堅牢、感度が高く、簡便なUPLC-MS/MS法が開発され、薬物動態研究への適用についてバリデーションされた .
治療薬モニタリング
包括的な治療薬モニタリングには、臨床薬理学における関心のある分析物の効率的で感度の高い定量化のための分析方法が必要である。 ノルメクスミドは、UPLC-MS/MS法を用いて定量化できる分析物の1つである .
有機化学研究
ノルメクスミドは、有機化合物であるため、有機化学研究に用いられる。 ノルメクスミドは、様々な化学反応において、試薬または出発物質として頻繁に用いられる .
先端電池科学
将来の方向性
作用機序
Target of Action
The primary target of Normesuximide is the T-type voltage-sensitive calcium channels (VSCC) . These channels mediate the entry of calcium ions into excitable cells and are involved in a variety of calcium-dependent processes .
Mode of Action
Normesuximide binds to the T-type VSCCs, thereby modulating the entry of calcium ions . This interaction results in the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures .
Biochemical Pathways
It is known that the compound’s action on t-type vsccs influences calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Pharmacokinetics
Normesuximide is almost completely absorbed after oral administration . About 80% of the compound undergoes extensive and predominantly cytochrome P450-mediated metabolism in the liver, and the remainder is excreted unchanged in the urine . Thus, dose adjustments may need to be realized in light of renal or hepatic malfunction . It significantly passes into breast milk, crosses the placenta, and has been associated with a higher risk of congenital malformations in individuals exposed in utero .
Result of Action
The molecular and cellular effects of Normesuximide’s action primarily manifest as an increase in the seizure threshold . By suppressing paroxysmal spike-and-wave patterns, the compound helps control absence (petit mal) seizures .
Action Environment
The action, efficacy, and stability of Normesuximide can be influenced by various environmental factors. For instance, the compound’s clearance is increased in individuals treated with further P450 enzyme-inducing drugs, resulting in lower plasma levels of Normesuximide . Additionally, the compound’s action may be affected by the patient’s renal or hepatic function, as these can impact the compound’s metabolism and excretion .
生化学分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being studied.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being researched.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-phenylsuccinimide vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors , but the specifics of these interactions and any effects on metabolic flux or metabolite levels are still being researched.
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is limited .
特性
IUPAC Name |
3-methyl-3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDESUGJZUFALAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933704 | |
| Record name | 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1497-17-2 | |
| Record name | (±)-α-Methyl-α-phenylsuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylmethsuximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylsuccinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYLMETHSUXIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X877DO1N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical challenges are associated with quantifying Methsuximide and Normesuximide in biological samples, and how does the presented research address them?
A1: Quantifying Methsuximide and its metabolite, Normesuximide, in biological samples like plasma requires highly sensitive and specific methods due to the low concentrations typically present. Traditional analytical techniques often lack the required sensitivity or involve complex and time-consuming procedures.
Q2: Could you elaborate on the validation process of the UPLC-MS/MS method described in the research and its significance?
A2: The UPLC-MS/MS method underwent rigorous validation following the USFDA’s bioanalytical guidelines . This validation process is crucial to ensure the accuracy, precision, sensitivity, selectivity, and reproducibility of the analytical method. It involved evaluating various parameters like linearity, accuracy, precision, recovery, and stability. The researchers demonstrated that the developed method exhibited excellent linearity, accuracy, precision, and recovery for both Methsuximide and Normesuximide within the tested concentration ranges . This rigorous validation ensures the reliability and robustness of the method for its intended application in pharmacokinetic studies and potentially in clinical pharmacological practice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)




![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)






